Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate
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Overview
Description
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a keto group attached to the oxetane ring. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as an α-hydroxy ester, under acidic or basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the carbonyl carbon, forming the oxetane ring.
Another method involves the use of a Grignard reagent to introduce the ethyl ester group. The reaction conditions for this method include the use of anhydrous solvents and low temperatures to prevent side reactions. The Grignard reagent reacts with a suitable precursor, such as an α-bromo ester, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving oxetane rings.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition.
The molecular pathways involved in the compound’s action depend on its specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it can disrupt the normal flow of metabolites, leading to altered cellular functions.
Comparison with Similar Compounds
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound has a similar ester group but differs in the ring structure and functional groups attached to the ring.
Ethyl (2S,3S)-2-methyl-3-hydroxybutanoate: This compound has a similar ethyl ester group but differs in the stereochemistry and the presence of a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its specific ring structure and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHAYXZIHHZRT-VKZKZBKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(=O)[C@@H](O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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